2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide
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Overview
Description
2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a phenylsulfanyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable electrophile.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities. The presence of the phenylsulfanyl group may enhance its biological activity.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold for binding to these targets, while the phenylsulfanyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-2-piperazinyl)acetamide: Lacks the phenylsulfanyl group, potentially altering its reactivity and biological activity.
N-(2-phenylsulfanylphenyl)acetamide: Lacks the piperazine ring, which may reduce its versatility in chemical reactions.
2-(3-oxo-1-piperazinyl)acetic acid: Similar structure but with an acetic acid group instead of an acetamide, affecting its solubility and reactivity.
Uniqueness
2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the combination of the piperazine ring, phenylsulfanyl group, and acetamide moiety
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c22-17(12-15-18(23)20-11-10-19-15)21-14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2,(H,20,23)(H,21,22) |
InChI Key |
HCXRXXXUANUSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
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